N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of a thiazole ring, a pyrrolidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic synthesis. One common approach is the construction of the pyrrolidine ring followed by the introduction of the thiazole and indole moieties. The process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step often involves the use of thioamides and α-haloketones under acidic or basic conditions.
Coupling with Indole Derivatives: The final step involves coupling the synthesized intermediate with an indole derivative, often using amide bond formation techniques such as peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and indole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, particularly the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The indole moiety is known for its ability to interact with various biological targets, while the thiazole and pyrrolidine rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 2-(thiazol-2-yl)pyrrolidine-1-carboxamide
- 1-(thiazol-2-yl)pyrrolidine-2-carboxylic acid
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-3-carboxamide is unique due to the presence of the indole moiety, which is not commonly found in similar compounds. This structural feature may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(14-11-19-15-6-2-1-5-13(14)15)20-10-12-4-3-8-21(12)17-18-7-9-23-17/h1-2,5-7,9,11-12,19H,3-4,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICUMSUCVGVHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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